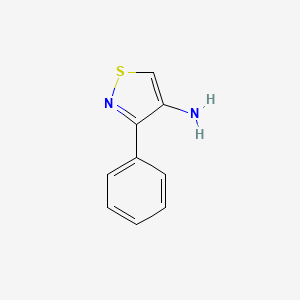

3-Phenyl-1,2-thiazol-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Phenyl-1,2-thiazol-4-amine is a chemical compound with the CAS Number: 105689-22-3 . It has a molecular weight of 176.24 . The compound is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .

Synthesis Analysis

Thiazoles, including 3-Phenyl-1,2-thiazol-4-amine, have been synthesized using the methodology of Hantzsch and Weber . They have been used in the synthesis of various biologically active compounds, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .Molecular Structure Analysis

The Inchi Code for 3-Phenyl-1,2-thiazol-4-amine is 1S/C9H8N2S/c10-8-6-12-11-9 (8)7-4-2-1-3-5-7/h1-6H,10H2 . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis

Thiazoles, including 3-Phenyl-1,2-thiazol-4-amine, have many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis

3-Phenyl-1,2-thiazol-4-amine has a melting point of 79-81 . Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Applications De Recherche Scientifique

Molecular and Electronic Structure Studies 3-Phenyl-1,2-thiazol-4-amine and its derivatives have been subject to experimental and theoretical investigations to understand their molecular and electronic structures. Studies involve techniques like NMR, IR, X-ray diffraction, and computational methods such as Hartree–Fock and density functional theory (DFT) (Özdemir et al., 2009).

Synthesis Methods Development Innovative synthesis methods have been developed for thiazol-2-imines, a category that includes 3-Phenyl-1,2-thiazol-4-amine. These methods feature characteristics like regioselectivity, catalyst-free reactions, and high yields, demonstrating the chemical's versatility in synthesis applications (Kumar et al., 2013).

Corrosion Inhibition Some derivatives of 3-Phenyl-1,2-thiazol-4-amine have been studied for their potential as corrosion inhibitors for metals like iron. Computational approaches like density functional theory and molecular dynamics simulations are used to predict their effectiveness (Kaya et al., 2016).

Security Ink Development Derivatives of 3-Phenyl-1,2-thiazol-4-amine have been used in creating novel materials like half-cut cruciforms, which show potential in applications like security inks due to their unique molecular properties (Lu & Xia, 2016).

Antimicrobial Agents Synthesis of certain 3-Phenyl-1,2-thiazol-4-amine derivatives has led to the discovery of new antimicrobial agents. These compounds have shown efficacy against various bacterial and fungal strains, with some exhibiting higher potency than reference drugs (Bikobo et al., 2017).

Copper Corrosion Inhibition In another study, thiazoles including 3-Phenyl-1,2-thiazol-4-amine derivatives have shown effectiveness as corrosion inhibitors for copper. This finding extends the compound's potential use in protecting metals from corrosion (Farahati et al., 2019).

Cancer Research Certain derivatives of 3-Phenyl-1,2-thiazol-4-amine have been synthesized and evaluated for their potential anticancer properties. These compounds were tested against various human cancer cell lines, showing good to moderate activity (Yakantham et al., 2019).

Mécanisme D'action

Orientations Futures

Thiazoles, including 3-Phenyl-1,2-thiazol-4-amine, have been the subject of extensive research due to their wide range of applications in the field of drug design and discovery . Future research could focus on the development of new antileishmanial agents using 4-phenyl-1,3-thiazol-2-amines as scaffolds . Additionally, the S-methyl-5-thioadenosine phosphorylase could be explored as a potential target to enhance activity and decrease potential toxic side effects .

Propriétés

IUPAC Name |

3-phenyl-1,2-thiazol-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2S/c10-8-6-12-11-9(8)7-4-2-1-3-5-7/h1-6H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PREWHUSNSRNPLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NSC=C2N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Phenyl-1,2-thiazol-4-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl (2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)benzofuran-3-yl)carbamate](/img/structure/B2696603.png)

![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(7-methoxybenzofuran-2-yl)methanone oxalate](/img/structure/B2696609.png)

![2-((6-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(4-fluorophenyl)ethanone](/img/structure/B2696623.png)